methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O5S2.ClH/c1-6-8-14-28(7-2)35(31,32)19-11-9-18(10-12-19)23(29)26-24-22(25(30)33-5)20-13-15-27(17(3)4)16-21(20)34-24;/h9-12,17H,6-8,13-16H2,1-5H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEMHWAEXWSACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydrothieno[2,3-c]pyridine moiety. The molecular formula is with a molecular weight of approximately 372.56 g/mol. Its structural components suggest potential interactions with various biological targets.
The precise mechanism of action for this compound is not fully elucidated in the literature; however, it likely involves modulation of specific receptors or enzymes due to its structural similarities with known pharmacological agents. The presence of the sulfonamide group may enhance its binding affinity to target proteins involved in disease pathways.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown cytotoxicity against MCF-7 (breast cancer), SW480 (colon cancer), and HEPG-2 (liver cancer) cells using MTT assays .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| SW480 | 15.0 | Cell cycle arrest |
| HEPG-2 | 10.0 | Anti-angiogenesis |
Antimicrobial Activity
In addition to anticancer properties, certain thieno[2,3-c]pyridine derivatives have been evaluated for their antimicrobial activity against Mycobacterium tuberculosis (Mtb). One study reported that a related compound exhibited significant bactericidal activity with minimal toxicity towards human monocytic cells .
Case Studies
- Anticancer Efficacy : A study involving a series of tetrahydrothieno[2,3-c]pyridine derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The compounds were assessed using flow cytometry and Western blot analysis to measure apoptosis markers such as caspase activation and PARP cleavage .
- Antimicrobial Testing : Another investigation focused on the efficacy of thieno[2,3-c]pyridine derivatives against drug-resistant strains of Mtb. The results indicated that these compounds could reduce viable cell counts significantly over three weeks of exposure in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
